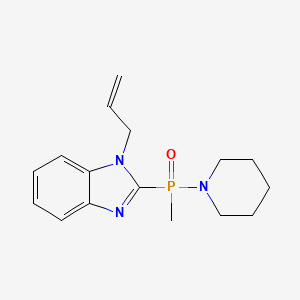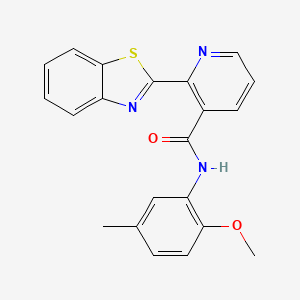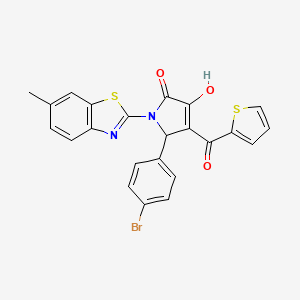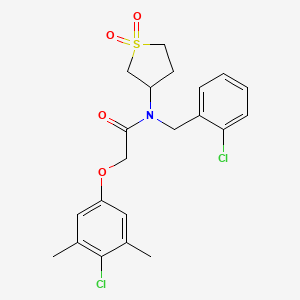![molecular formula C20H22N2OS2 B12149360 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12149360.png)
2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a fascinating compound with a complex structure. Let’s break it down:
- Chemical Formula : C21H24N2OS2
- CAS Number : 587002-88-8
- Molecular Weight : 384.566 g/mol
This compound belongs to the class of benzothienopyrimidines and contains a sulfur atom in its structure. Its synthesis and applications have intrigued researchers across various fields.
Preparation Methods
Synthetic Routes: Although detailed synthetic routes for this specific compound are scarce, it likely involves a multistep process. Researchers may start with commercially available starting materials and employ reactions such as cyclization, sulfide formation, and heterocyclic ring closure.
Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. common reagents include sulfur sources (e.g., Lawesson’s reagent), alkylating agents, and Lewis acids. Optimization of conditions ensures high yields and purity.
Industrial Production: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity.
Chemical Reactions Analysis
Reactivity:
- Oxidation : The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction could yield the corresponding thiol or tetrahydro derivative.
- Substitution : Substitution reactions at the benzothienopyrimidine ring may occur.
- Thionyl chloride (SOCl2) : Used for chlorination of the thienopyrimidine ring.
- Hydrogenation catalysts (e.g., Pd/C) : Employed for reduction reactions.
- Alkylating agents : Used to introduce alkyl groups.
Major Products: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
Scientific Research Applications
Chemistry:
- Medicinal Chemistry : Researchers explore derivatives for potential drug development.
- Materials Science : Investigation of their electronic properties and potential applications in organic electronics.
- Biological Activity : Studies assess its effects on cellular processes.
- Drug Discovery : Screening for potential therapeutic targets.
- Pharmaceuticals : Potential drug candidates.
- Materials : Organic semiconductors, sensors, and optoelectronic devices.
Mechanism of Action
The precise mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
While this compound is unique, similar benzothienopyrimidines include:
- 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 3-benzyl-2-[(2,4-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Properties
Molecular Formula |
C20H22N2OS2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H22N2OS2/c1-12-8-9-13(2)14(10-12)11-24-20-21-18-17(19(23)22(20)3)15-6-4-5-7-16(15)25-18/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
GYIFHYLLXDZWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromo-4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12149278.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12149281.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B12149284.png)


![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12149310.png)

![ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12149324.png)
![N-(3,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12149325.png)
![2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12149332.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B12149341.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B12149344.png)
![(4E)-5-(4-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12149349.png)
